
3,4-Dichlorophenol
Overview
Description
3,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, pharmaceuticals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions on the phenol ring .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of phenol using chlorine gas. The process is conducted in a chlorination reactor where phenol is mixed with chlorine gas and a catalyst. The reaction mixture is then heated to facilitate the chlorination process. The resulting product is purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various chlorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3,4-Dichlorophenol is utilized in the synthesis of several pharmaceutical compounds. Notably, it has been involved in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents. For example, it serves as a precursor in the synthesis of (Z)-5-arylmethylidene rhodanines, which exhibit antibacterial properties against MRSA .
Case Study: Antimicrobial Activity
- Research Reference: A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of phenylalanine-derived compounds that include 3,4-DCP. These compounds were shown to have selective activity against MRSA .
Environmental Applications
In environmental science, 3,4-DCP is studied for its degradation and removal from contaminated water sources. The compound's behavior in aquatic environments has been documented extensively.
Data Table: Removal Mechanisms of this compound
Case Study: Ferrate(VI) Treatment
- Research Reference: A study investigated the kinetics and mechanisms of 3,4-DCP oxidation using ferrate(VI). The results indicated that this method could significantly enhance the removal of 3,4-DCP from actual water samples .
Chemical Synthesis
In synthetic organic chemistry, 3,4-DCP is a versatile building block for various chemical reactions. It is involved in the synthesis of different derivatives that possess biological activities.
Data Table: Chemical Reactions Involving this compound
Toxicological Insights
The toxicological profile of 3,4-DCP has been extensively studied due to its potential health impacts. It acts as an estrogen receptor agonist and has been investigated for its effects on endocrine disruption.
Case Study: Endocrine Disruption
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. This compound can also disrupt cellular processes by interfering with membrane integrity and function .
Comparison with Similar Compounds
3,4-Dichlorophenol is one of several dichlorophenol isomers. Other similar compounds include:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other isomers, it has different reactivity and applications, making it suitable for specific industrial and research purposes .
Biological Activity
3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic compound commonly used in various industrial applications, including as a precursor in the synthesis of herbicides and pesticides. Its biological activity has garnered attention due to its potential health effects and environmental impact. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : C6H4Cl2O
- Molecular Weight : 163.01 g/mol
- CAS Number : 95-50-1
3,4-DCP exhibits various biological activities, primarily through its interaction with biological receptors and enzymes. Notably, it acts as an estrogen receptor (ER) alpha agonist and an antagonist for androgen receptors (AR) . This dual action suggests that 3,4-DCP may influence endocrine functions in organisms, raising concerns about its potential effects on reproductive health and development .
Acute Toxicity
Research indicates that 3,4-DCP can be acutely toxic to aquatic organisms and mammals. In animal studies, exposure has resulted in:
- Hepatic Effects : Increased liver weight and hepatocellular hypertrophy were observed in rats and mice following oral exposure .
- Neurological Effects : A case report indicated seizures in humans following exposure to 2,4-DCP, suggesting potential neurotoxic effects .
Chronic Toxicity and Carcinogenicity
Long-term exposure studies have shown that 3,4-DCP may have carcinogenic potential. The compound has been linked to:
- Reproductive Effects : Animal studies have demonstrated adverse effects on male reproductive systems, including decreased sperm motility and increased abnormal sperm counts .
- Genotoxicity : Although some studies suggest that 3,4-DCP does not exhibit significant mutagenic properties in bacterial tests, its potential to induce chromosomal damage remains a concern .
Environmental Impact
3,4-DCP is frequently detected in environmental samples due to its use in industrial processes. It poses risks to aquatic ecosystems where it can bioaccumulate in fish and other organisms. A study indicated that dioxin levels in fish from contaminated waters were significantly influenced by the presence of chlorophenols like 3,4-DCP .
Case Studies
- Human Health Risk Assessment : A comprehensive assessment conducted by the ATSDR highlighted the health risks associated with exposure to chlorophenols, including 3,4-DCP. The study found increased incidences of liver damage and reproductive issues among populations exposed to contaminated water sources .
- Ecotoxicological Studies : Research on the degradation of 3,4-DCP by microbial communities demonstrated its persistence in the environment but also provided insights into bioremediation strategies using fungi such as Phanerochaete chrysosporium, which can dechlorinate the compound effectively .
Table 1: Summary of Toxicological Effects of this compound
Effect Type | Observed Outcome | Reference |
---|---|---|
Hepatic | Increased liver weight | |
Neurological | Seizures reported | |
Reproductive | Decreased sperm motility | |
Genotoxicity | No significant mutagenic effects |
Table 2: Environmental Concentrations of this compound
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify 3,4-Dichlorophenol in environmental samples using analytical chemistry techniques?
- Methodological Answer : Gas chromatography (GC) with flame ionization or mass spectrometry detection is recommended for quantification, as it provides high sensitivity (≥98% purity verification via GC area% analysis) . Infrared spectroscopy (IR) confirms structural identity by detecting characteristic O-H and C-Cl stretches . Solubility data (9,260 mg/L in water at experimental conditions) should guide extraction protocols . For environmental matrices, solid-phase extraction followed by derivatization may enhance detection limits.
Q. What experimental factors should be controlled when assessing the acute toxicity of this compound in algal growth inhibition tests?
- Methodological Answer : Light intensity (44–198 μE/m²/s), pH (7.5–8.6), and temperature (16–26°C) significantly influence toxicity outcomes due to their effects on algal photosynthesis and compound ionization . For instance, toxicity of ionizable compounds like this compound decreases at higher pH due to reduced bioavailability of the neutral species . Standardized tests should use light-saturated conditions to minimize variability.
Q. What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility?
- Methodological Answer : Store below +30°C in airtight glass containers to prevent degradation . Use inert atmospheres (e.g., nitrogen) during weighing to avoid oxidation. Personal protective equipment (PPE) including gloves and goggles is mandatory due to irritant properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?
- Methodological Answer : Conduct a systematic literature review using multi-database searches (e.g., PubMed, TOXCENTER) and screen records via title/abstract and full-text filters to identify relevant studies . Apply weight-of-evidence approaches to prioritize studies with robust experimental designs (e.g., controlled pH, acclimated test organisms). Note that oral minimal risk levels (MRLs) remain undetermined due to insufficient data, necessitating gap analyses .
Q. What methodological approaches optimize the Fenton-based degradation of this compound in aqueous systems?
- Methodological Answer : Use a multivariable experimental design to test Fe²+ concentration (0.1–1.0 mM), H₂O₂ dosage (5–20 mM), and temperature (20–40°C). Response factors like degradation efficiency at 5–20 min intervals should be modeled statistically . Optimal conditions balance Fe²+’s catalytic role against H₂O₂ scavenging effects. Post-treatment analysis should include LC-MS to identify intermediates (e.g., chlorinated quinones).
Q. How can molecular dynamics simulations be parameterized to study the solvation behavior of this compound?
- Methodological Answer : Use the OPLS-AA force field with parameters generated via tools like LigParGen. Experimental free energy of hydration (−7.21 kcal/mol) serves as a benchmark for validating simulations . Include explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding with the phenolic -OH group.
Q. What strategies enhance anaerobic biodegradation of this compound in sludge systems?
- Methodological Answer : Acclimate sludge to 3-chlorophenol or 4-chlorophenol to induce microbial cross-activity . Monitor dechlorination pathways via 14C-labeled substrates to track CH₄/CO₂ production. Reductive dechlorination is slower for this compound compared to ortho-substituted isomers, requiring longer acclimation periods (≥30 days) .
Q. How do halogen bonding interactions influence the crystallographic properties of this compound?
- Methodological Answer : Perform variable-temperature X-ray crystallography to study Cl···Cl and O-H···Cl interactions. Substituting Cl with Br in analogues increases halogen bond distances under thermal expansion, providing insights into lattice stability . Density functional theory (DFT) calculations can complement experimental data to map electron density distributions.
Properties
IUPAC Name |
3,4-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBURPWRNALGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025005 | |
Record name | 3,4-Dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-Dichlorophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3197 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
Record name | 3,4-Dichlorophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3197 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, The aim of this study is to investigate the chemical retinoic acid (RA) disruption at the level of retinoid X receptor (RXR) functioning. This assay makes use of recombined human RXR gene and reporter gene yeast, which specifically expresses beta-galactosidase when incubated with exogenous 9-cis retinoic acid (9-cis RA). Agonistic and antagonistic actions of chemicals including a series of phenols, phthalates, organochlorine pesticides (OCPs) were tested in the absence and presence of 5 x 10-6 mol/L 9-cis RA, at which maximal beta-galactosidase activity could be induced. The results obtained reveal that some chemicals, e.g., 2-t-butylphenol, 2-isopropylphenol, 2,4-dichlorophenol (2,4-DCP), 3,4-dichlorophenol (3,4-DCP), 4-tert-octylphenol (4-t-OP) and hexachlorobenzene (HCB), are RXR agonists... | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from benzene-petroleum ether | |
CAS No. |
95-77-2 | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-Dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070FTM6DVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151 to 154 °F (NTP, 1992), 68 °C | |
Record name | 3,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.